Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with the molecular formula C10H13ClN2O4S . This compound is known for its unique chemical structure, which includes a carbamic acid ester linked to a phenylmethylamino sulfonyl group and a 2-chloroethyl ester. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester typically involves the reaction of phenylmethylamine with chlorosulfonyl isocyanate, followed by the addition of 2-chloroethanol. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process generally includes the purification of the final product through techniques such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The 2-chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted carbamates.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Hydrolysis: Corresponding carbamic acid and 2-chloroethanol.
Scientific Research Applications
Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The pathways involved may include enzyme inhibition or activation, modulation of signal transduction, and changes in cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid esters: Such as methyl carbamate and ethyl carbamate.
Sulfonyl compounds: Including sulfonamides and sulfonyl chlorides.
Chloroethyl esters: Such as 2-chloroethyl acetate.
Uniqueness
Carbamic acid, (((phenylmethyl)amino)sulfonyl)-, 2-chloroethyl ester is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
Properties
CAS No. |
87708-06-3 |
---|---|
Molecular Formula |
C10H13ClN2O4S |
Molecular Weight |
292.74 g/mol |
IUPAC Name |
2-chloroethyl N-(benzylsulfamoyl)carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c11-6-7-17-10(14)13-18(15,16)12-8-9-4-2-1-3-5-9/h1-5,12H,6-8H2,(H,13,14) |
InChI Key |
ILAYGDOMDTUBRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.